1-(4-fluoro-3-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-fluoro-3-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15FN4O and its molecular weight is 262.288. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystal Structure : Research on compounds structurally similar to "1-(4-fluoro-3-methylphenyl)-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide" involves their synthesis and structural analysis. For example, Hao et al. (2017) synthesized a compound with antitumor activity, demonstrating the role of triazole derivatives in developing potential anticancer agents. The study included synthesis, crystal structure determination, and initial biological activity assessment, highlighting the importance of structural analysis in understanding compound activity Hao et al., 2017.
Catalyst- and Solvent-Free Synthesis : Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, showcasing innovative, environmentally friendly synthesis methods for triazole derivatives Moreno-Fuquen et al., 2019.
Biological Activities
Antimicrobial Activity : The antimicrobial potential of triazole derivatives is a significant area of research. Nagamani et al. (2018) synthesized novel propan-1-ones derivatives and evaluated their antimicrobial activity, suggesting that structural modifications in triazole compounds can lead to potent antimicrobial agents Nagamani et al., 2018.
Anti-TMV and Antimicrobial Activities : Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives doped with febuxostat, evaluating their antiviral and antimicrobial activities. This study indicates the versatility of triazole derivatives in addressing both viral and bacterial infections Reddy et al., 2013.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-propan-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-8(2)15-13(19)12-7-18(17-16-12)10-4-5-11(14)9(3)6-10/h4-8H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOWRCYQSOGADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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